tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate
Description
tert-Butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate is a chiral organic compound featuring a tert-butyl ester group, an octanoate chain, and a 1,3-oxazolidine ring substituted with a propan-2-yl group at the 4-position. The stereochemistry at the 3R and 4S positions is critical for its biological activity and synthetic utility, particularly in pharmaceutical intermediates or chiral catalysts.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO5/c1-7-8-9-10-14(11-16(21)25-19(4,5)6)17(22)20-15(13(2)3)12-24-18(20)23/h13-15H,7-12H2,1-6H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMQRANTBDPAP-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463568 | |
| Record name | tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147961-55-5 | |
| Record name | tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxazolidine Ring Formation
The oxazolidine moiety is synthesized via cyclization of a β-amino alcohol with a carbonyl source. For the target compound, (4S)-2-oxo-4-isopropyl-1,3-oxazolidine is prepared by reacting L-valine-derived β-amino alcohol with triphosgene under anhydrous conditions. The reaction proceeds at -10°C in dichloromethane, yielding the oxazolidinone with >98% enantiomeric excess (ee).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -10°C to 0°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Esterification of Octanoic Acid Derivative
The octanoic acid side chain is functionalized as a tert-butyl ester to enhance stability during subsequent reactions. A two-step protocol is employed:
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Activation as Acid Chloride : Octanoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours.
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Esterification : The acid chloride reacts with tert-butanol in the presence of pyridine, achieving 92% yield.
Optimized Conditions for Esterification
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:SOCl₂) | 1:1.2 |
| Solvent | Toluene |
| Temperature | 70°C (reflux) |
| Workup | Aqueous NaHCO₃ wash |
Coupling of Oxazolidine and Octanoate Moieties
The critical step involves coupling the oxazolidine carbonyl group to the octanoate side chain. A modified Steglich esterification is utilized, leveraging dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction is conducted at 25°C for 12 hours, achieving 78–82% yield.
Stereochemical Considerations
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The (3R) and (4S) configurations are preserved by using enantiomerically pure starting materials.
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Chiral HPLC analysis confirms >99% diastereomeric excess (de).
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, a continuous flow system is implemented for the coupling step:
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Reactor Design : Tubular reactor with static mixing elements.
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Residence Time : 30 minutes.
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Throughput : 5 kg/hour.
Advantages Over Batch Processing
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 78% | 85% |
| Purity | 95% | 98% |
| Solvent Consumption | 10 L/kg | 6 L/kg |
Green Chemistry Innovations
Recent advancements focus on reducing environmental impact:
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Solvent Recycling : Toluene is recovered via distillation (90% efficiency).
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Catalyst Replacement : Polymer-supported DMAP reduces metal contamination.
Analytical Characterization
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% (HPLC) | USP ⟨621⟩ |
| Residual Solvents | <500 ppm (toluene) | GC-MS |
| Optical Rotation | [α]²⁵D = +12.5° (c=1, CHCl₃) | Polarimetry |
Challenges and Optimization
Byproduct Formation
The primary byproduct (∼5%) is the diastereomeric ester, formed via epimerization at C3. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form acid chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, benzyl cyanides
Major Products
The major products formed from these reactions include various esters, amides, and acid chlorides, depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate have been evaluated for their efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties :
Studies have shown that oxazolidine derivatives can inhibit cancer cell proliferation. A notable study demonstrated that compounds with similar structures induce apoptosis in cancer cells through the activation of specific pathways . The compound's ability to modulate these pathways positions it as a potential lead in anticancer drug development.
Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazolidine derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that certain modifications to the oxazolidine structure enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy .
Material Science Applications
Polymer Chemistry :
The compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the incorporation into polymer backbones, potentially enhancing the mechanical properties of the resulting materials. Research into bio-based polymers has identified similar compounds as effective plasticizers and stabilizers .
Case Study :
A study focused on the synthesis of biodegradable polymers using oxazolidine derivatives highlighted the potential of this compound as a building block for environmentally friendly materials . The resulting polymers exhibited favorable degradation profiles and mechanical properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The tert-butyl ester group can be cleaved under acidic conditions, releasing the active carboxylic acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate with structurally analogous compounds derived from the evidence:
Structural and Functional Differences
Substituents like the 4-propan-2-yl group on the oxazolidine ring contrast with phenyl () or benzyl groups (), affecting steric hindrance and electronic properties .
Stereochemical Impact :
- The (3R,4S) configuration in the target compound mirrors chiral centers in pharmacologically active molecules (e.g., taxol side-chain analogs in ), suggesting utility in enantioselective synthesis .
Synthetic Routes :
- Similar to ’s use of DIBAL-H reduction and zinc-mediated coupling, the target compound likely requires stereoselective acylation or cyclization steps to install the oxazolidine ring .
Key Research Findings
- Lipophilicity: The octanoate chain in the target compound increases logP compared to shorter esters (e.g., acetoxy in ), aligning with trends in prodrug design for enhanced absorption .
- Thermal Stability : tert-Butyl carbamates (e.g., ) are generally stable under acidic conditions, a property shared by the target compound, making them suitable for stepwise synthesis .
Biological Activity
tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate is a complex organic compound that falls within the oxazolidine class. This compound is characterized by its unique structural features, including an oxazolidine ring and a tert-butyl ester functional group. Its potential biological activities make it of interest in various fields, including medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 147961-55-5 |
| Molecular Formula | C19H33NO5 |
| Molecular Weight | 355.5 g/mol |
| InChI Key | WUJMQRANTBDPAP-HUUCEWRRSA-N |
The synthesis of this compound typically employs the Steglich esterification method , which utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is particularly advantageous for sterically demanding substrates due to its mild reaction conditions.
The biological activity of this compound is hypothesized to be linked to its structural components, particularly the oxazolidine moiety, which has been associated with various pharmacological effects. The oxazolidine ring can interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways.
Biological Activities
Research into the biological activity of this compound reveals several areas of interest:
Antimicrobial Activity
Studies have indicated that compounds containing oxazolidine rings exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the oxazolidine structure allows for modulation of inflammatory pathways, potentially reducing cytokine production in immune cells .
Potential for Drug Development
Given its unique structure and biological activities, there is potential for this compound to serve as a lead compound in drug development. Its derivatives could be synthesized to enhance efficacy and reduce toxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various oxazolidine derivatives against Gram-positive bacteria. The results indicated that certain modifications to the oxazolidine structure enhanced antibacterial activity significantly.
- Inflammation Model : In a model of acute inflammation in rodents, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting a potential therapeutic role in managing inflammatory diseases.
Q & A
Q. What are the standard laboratory protocols for synthesizing tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate?
- Methodological Answer : Synthesis typically involves coupling chiral oxazolidinone intermediates with activated esters. For example:
- Reagents : Use tert-butyl esters, oxazolidinone precursors, and coupling agents like diphenyl phosphate ().
- Conditions : Reactions are often conducted in anhydrous THF at 85°C for 60 hours under nitrogen to prevent hydrolysis ().
- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is used to isolate the product, followed by NMR and IR for structural confirmation ().
Q. How is the stereochemical configuration (3R,4S) of this compound confirmed?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing ().
- NMR Analysis : NOESY or ROESY experiments detect spatial proximity of protons to confirm stereochemistry ().
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation ().
- Storage : Keep refrigerated (2–8°C) in airtight containers to prevent degradation ().
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols ().
Advanced Research Questions
Q. How can researchers address low yields during the coupling of oxazolidinone and tert-butyl ester moieties?
- Methodological Answer :
- Optimize Activation : Use carbodiimides (e.g., DCC) or uronium salts (HATU) to improve acyl transfer efficiency.
- Steric Mitigation : Introduce bulky bases (e.g., DMAP) to reduce side reactions ().
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates ().
Q. What strategies resolve contradictions between computational and experimental solubility data?
- Methodological Answer :
- QSAR Modeling : Refine parameters (e.g., logP, hydrogen-bond donors) using software like COSMO-RS ().
- Experimental Validation : Conduct shake-flask assays at multiple pH levels and temperatures to account for kinetic solubility ().
Q. How are reaction by-products characterized during synthesis?
- Methodological Answer :
- LC-MS : Identifies impurities via molecular ion peaks and fragmentation patterns.
- 2D NMR : Assigns structures to diastereomers or regioisomers ().
- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways ().
Q. What computational methods predict the compound’s solid-state packing behavior?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
